molecular formula C22H16 B093777 1,2-Dimethylbenzo[a]pyrene CAS No. 16757-85-0

1,2-Dimethylbenzo[a]pyrene

Cat. No.: B093777
CAS No.: 16757-85-0
M. Wt: 280.4 g/mol
InChI Key: BKXHRQZQCCZOKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dimethylbenzo[a]pyrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C22H16 and a molecular weight of 280.36 g/mol . It is registered under CAS Number 16757-85-0 . This compound is intended for research use only and is not approved for use in humans, or for diagnostic, therapeutic, or any personal applications. Researchers working with this and related methylated PAHs, such as 7,12-dimethylbenz[a]anthracene, should be aware that this class of compounds often requires metabolic activation to exert biological effects and may form DNA adducts, which is a key area of study in chemical carcinogenesis research . Handling should be conducted with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16757-85-0

Molecular Formula

C22H16

Molecular Weight

280.4 g/mol

IUPAC Name

1,2-dimethylbenzo[a]pyrene

InChI

InChI=1S/C22H16/c1-13-11-16-7-8-17-12-15-5-3-4-6-19(15)20-10-9-18(14(13)2)21(16)22(17)20/h3-12H,1-2H3

InChI Key

BKXHRQZQCCZOKZ-UHFFFAOYSA-N

SMILES

CC1=CC2=C3C(=C1C)C=CC4=C3C(=CC5=CC=CC=C45)C=C2

Canonical SMILES

CC1=CC2=C3C(=C1C)C=CC4=C3C(=CC5=CC=CC=C45)C=C2

Other CAS No.

16757-85-0

Synonyms

1,2-Dimethylbenzo[a]pyrene

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 1,2 Dimethylbenzo a Pyrene and Analogues

Advanced Approaches for Polycyclic Aromatic Compound Synthesis

The construction of complex PAH frameworks relies on a variety of powerful synthetic reactions that enable the efficient fusion of multiple aromatic rings. These methods are foundational for accessing not only the parent benzo[a]pyrene (B130552) structure but also its substituted analogues.

Metal-Catalyzed Cross-Coupling Reactions and Their Application to PAH Synthesis

Transition metal-catalyzed cross-coupling reactions are indispensable tools for constructing the aryl-aryl bonds that form the backbone of PAHs. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly prominent. A convenient, high-yield synthesis of the parent benzo[a]pyrene, for instance, employs a Suzuki coupling of naphthalene-2-boronic acid with 2-bromobenzene-1,3-dialdehyde as a key step. researchgate.net This approach is adaptable for creating substituted derivatives, which would be crucial for synthesizing methylated analogues. researchgate.netrsc.org

Other metals have also proven effective. Iron(III)-catalyzed carbonyl-olefin metathesis provides an operationally simple and environmentally benign route to various PAHs, including phenanthrenes and chrysenes, by coupling carbonyl and olefin functional groups. Chromium-catalyzed phenol coupling has been leveraged to build highly functionalized PAH precursors, minimizing the need for pre-functionalization at C-H positions.

Catalyst System Reaction Type Application Example Key Advantage
Palladium (e.g., Pd(PPh₃)₄)Suzuki-Miyaura CouplingSynthesis of Benzo[a]pyrene from naphthalene-2-boronic acidHigh efficiency and adaptability for substituted derivatives researchgate.net
Iron (FeCl₃)Carbonyl-Olefin MetathesisRing-closing metathesis to form phenanthrenes and chrysenesEnvironmentally benign, high functional group compatibility
ChromiumOxidative Phenol CouplingConstruction of complex, edge-functionalized PAHsLimits the need for pre-functionalization of C-H bonds
IridiumC-H BorylationDirect borylation of pyrene (B120774) at the 2-positionEnables functionalization at otherwise difficult-to-access positions rsc.org

Cycloaddition Reactions for Annulated Aromatic Systems

Cycloaddition reactions offer a powerful strategy for building the fused ring systems characteristic of PAHs. The Diels-Alder, or [4+2] cycloaddition, is a versatile and operationally simple method for this purpose. These reactions typically involve a diene that can readily aromatize after the cycloaddition event.

A modern approach combines different cycloaddition strategies to overcome limitations such as diene instability or difficult aromatization. For example, a sequential strategy can be employed where a zirconocene-mediated [2+2+1] cycloaddition first generates a stannole-annulated PAH. The resulting stannole, a highly reactive yet stable diene equivalent, can then undergo a [4+2] cycloaddition with an aryne to extend the π-system and form a larger PAH. This modular approach significantly broadens the structural scope of PAHs accessible through cycloaddition chemistry.

Benzannulation Sequences in Regioselective PAH Construction

Benzannulation, the formation of a new benzene ring onto an existing molecular framework, is a highly effective method for constructing PAHs. Alkyne benzannulation, in particular, is a powerful tool due to the energetically favorable process of converting a high-energy triple bond into a stable aromatic ring. This method allows for the rapid synthesis of condensed polycyclic structures under relatively mild conditions.

The regioselectivity of benzannulation can be controlled through the choice of catalyst. For instance, trifluoroacetic acid (TFA) is effective for creating phenanthrene-like moieties, while stronger Brønsted acids like triflic acid (TfOH) are required to generate more condensed, pyrene-like systems. Lewis acids such as InCl₃, sometimes enhanced with a co-catalyst like AgNTf₂, can also facilitate difficult benzannulations while maintaining mild reaction conditions. These methods provide significant control over the final size and shape of the PAH backbone.

Targeted Alkylation and Functionalization Strategies for Benzo[a]pyrene Scaffolds

Introducing alkyl groups, such as methyl groups, onto a specific position of the benzo[a]pyrene core is a significant synthetic challenge due to the multiple potential reaction sites. Direct electrophilic substitution on the parent pyrene, a core component of benzo[a]pyrene, typically occurs at the 1, 3, 6, and 8 positions. mdpi.com Accessing other positions, such as the 1 and 2 positions relevant to 1,2-Dimethylbenzo[a]pyrene, requires more sophisticated, indirect methods.

One strategy involves using a pre-functionalized precursor. For example, a benzo[a]pyrene derivative can be synthesized by attaching a functionalized chain to a tetrahydropyrene core, followed by cyclization and subsequent dehydrogenation to form a new ring fused at the 1 and 2 positions. rsc.org Another approach involves the use of transition metal complexes. A pyrene-chromium tricarbonyl complex, for instance, alters the reactivity of the aromatic protons, allowing for deprotonation and subsequent reaction with an electrophile to introduce a substituent at the 2-position. rsc.org Such strategies are critical for preparing specific isomers for toxicological evaluation, as the position of alkylation significantly impacts the metabolic fate and biological activity of the compound. nih.gov

Regioselective Synthesis of Specific Methylated Benzo[a]pyrene Isomers

The precise placement of methyl groups on the benzo[a]pyrene skeleton is crucial, as different isomers exhibit distinct toxicological profiles. The synthesis of a specific isomer like this compound requires a highly regioselective approach, as direct methylation of benzo[a]pyrene would yield a complex mixture of products.

Synthetic strategies must therefore build the molecule from smaller, pre-methylated fragments or employ directing groups to control the position of substitution. A plausible route to this compound could involve the photochemical cyclization of a custom-synthesized, appropriately substituted stilbenoid precursor, a method used successfully for the regiospecific synthesis of various methylchrysenes. nih.gov This process, known as the Mallory reaction, can yield single isomers in high yields. nih.gov

Another potential strategy is based on building the PAH core through coupling reactions where the methyl groups are already in place on the precursor molecules. For example, a Suzuki coupling approach could theoretically be adapted by using a methylated naphthalene boronic acid and a methylated aryl bromide. The challenge lies in the synthesis of these specific, multi-substituted starting materials. Computational studies on the formation of benzo[a]pyrene have also highlighted a methyl addition/cyclization mechanism, suggesting that pathways involving methyl radicals could be explored for targeted synthesis. mdpi.com These indirect and multi-step approaches, while complex, are necessary to overcome the inherent lack of regioselectivity in direct functionalization and to access pure, single isomers of methylated PAHs for research.

Chemoenzymatic Synthesis of Precursor Molecules for Metabolic Studies

Understanding the toxicology of this compound requires access to its metabolic products, such as dihydrodiols and diol epoxides. These compounds are often difficult to produce by purely chemical means with the correct stereochemistry. Chemoenzymatic synthesis, which combines the high selectivity of biological catalysts with the versatility of chemical reactions, provides a powerful solution.

The key initial step in PAH metabolism is often a dihydroxylation reaction catalyzed by cytochrome P450 (CYP) monooxygenases. wikipedia.org In a chemoenzymatic approach, this step can be mimicked using microbial dioxygenase enzymes. These enzymes can convert a PAH substrate into a cis-dihydrodiol with high enantiopurity. researchgate.netrsc.org While much of this work has focused on simpler aromatic compounds like monosubstituted benzenes, the principle is applicable to larger PAHs. researchgate.netrsc.orgrsc.org

Once the enantiopure cis-dihydrodiol is obtained, a series of chemical steps can be used to convert it into other important precursors. For instance, a Mitsunobu inversion can transform the cis-diol into a trans-diol, which is a common mammalian metabolite. rsc.org Further chemical epoxidation of the resulting diol can then yield the highly reactive diol epoxide metabolites, which are considered the ultimate carcinogenic forms of many PAHs. wikipedia.orgpnas.org This combined biological and chemical approach allows for the targeted synthesis of specific, stereochemically defined metabolites that are essential for mechanistic and toxicological studies.

Step Method Typical Reagent/Enzyme Product Purpose
1. DihydroxylationEnzymatic (Biocatalysis)Toluene Dioxygenase or similar microbial enzymescis-DihydrodiolIntroduces hydroxyl groups with high stereoselectivity researchgate.netrsc.org
2. InversionChemical SynthesisMitsunobu Reactiontrans-DihydrodiolConverts the microbial metabolite to the mammalian metabolite stereoisomer rsc.org
3. EpoxidationChemical Synthesism-CPBA or other epoxidizing agentsDiol EpoxideGenerates the ultimate carcinogenic metabolite for DNA binding studies wikipedia.orgpnas.org

Environmental Formation Pathways and Abiotic Transformation Mechanisms

Mechanisms of Pyrogenic and Petrogenic Methylated PAH Formation

Methylated PAHs like 1,2-Dimethylbenzo[a]pyrene are introduced into the environment through two main types of sources: pyrogenic and petrogenic. Pyrogenic sources involve the incomplete combustion of organic materials, whereas petrogenic sources are derived from petroleum and its products. While both source types can contain methylated PAHs, their distribution profiles differ; petrogenic sources are often richer in alkylated PAHs compared to their parent compounds, whereas pyrogenic sources are typically dominated by the unsubstituted parent PAHs.

The formation of methylated PAHs during high-temperature processes is explained by radical-mediated growth mechanisms. One of the key pathways is the Methyl Addition/Cyclization (MAC) mechanism. This process is crucial for the growth and alkylation of PAH structures.

The MAC mechanism involves a sequence of reactions:

Hydrogen Abstraction: A hydrogen atom is removed from an existing PAH molecule by a radical, creating a reactive aromatic radical site.

Methyl Radical Addition: A methyl radical (•CH₃), which is abundant in combustion flames, adds to this reactive site.

Cyclization and Dehydrogenation: The resulting structure can then undergo further reactions, including cyclization and the elimination of hydrogen atoms, to form a more complex and stable methylated PAH.

Studies have shown that the MAC mechanism can effectively lead to the sequential growth of PAH networks. For instance, research on the pyrolysis of toluene demonstrated that the addition of methyl radicals enhanced the formation of methyl-substituted products. Mass spectrometry analysis of the products revealed sequences of mass peaks differing by 14 mass units, corresponding to the addition of a methyl group preceded by the loss of a hydrogen atom. This mechanism is considered a versatile route for the formation of various methylated PAHs, including dimethylated derivatives of benzo[a]pyrene (B130552). Computational studies on the formation of benzo[a]pyrene from smaller PAHs like chrysene (B1668918) and benzo[a]anthracene have successfully applied the MAC mechanism, involving steps of hydrogen abstraction, methyl radical addition, hydrogen elimination, ring closure, and rearrangement.

This compound is primarily formed during the incomplete combustion and pyrolysis of organic matter. These high-temperature processes, occurring in environments with insufficient oxygen, generate a complex mixture of PAHs and their alkylated derivatives.

Key Sources and Conditions:

Anthropogenic Sources: Major human-related sources include industrial processes, vehicle exhaust, residential wood burning, and the burning of fossil fuels like coal and oil.

Natural Sources: Natural events such as forest fires and volcanic eruptions also contribute to the pyrogenic formation of PAHs.

Temperature: The formation of PAHs through pyrolysis typically occurs at temperatures above 400°C, with an optimal range often cited between 700°C and 900°C.

During combustion, complex organic molecules are broken down into smaller, unstable fragments and radicals. These reactive species can then recombine in a process known as pyrosynthesis to form larger, stable aromatic structures like benzo[a]pyrene. The presence of methyl radicals in the reaction environment facilitates the formation of methylated derivatives such as this compound through mechanisms like MAC. The final composition of the PAH mixture produced depends on various factors, including the type of fuel, the combustion temperature, and the oxygen availability.

Atmospheric Degradation Mechanisms of Benzo[a]pyrene and Its Methylated Forms

Once released into the atmosphere, this compound, like its parent compound benzo[a]pyrene, is subject to various degradation processes that determine its persistence and fate. These mechanisms primarily involve reactions with atmospheric oxidants and transformation by sunlight.

The reaction with the hydroxyl radical (•OH) is a primary degradation pathway for PAHs in the troposphere. The •OH radical is a highly reactive oxidant that initiates a chain of reactions leading to the breakdown of the PAH molecule.

The degradation process initiated by the •OH radical typically proceeds through the following steps:

Radical Addition: The •OH radical adds to one of the carbon atoms in the aromatic ring system of the PAH. For benzo[a]pyrene, theoretical calculations have shown that addition to the C6 position is kinetically and thermodynamically the most favorable pathway, forming a BaP-6-OH radical intermediate. acs.orgnih.gov

Reaction with Oxygen: This radical intermediate can then react with molecular oxygen (O₂) to form peroxy radicals.

Formation of Stable Products: Subsequent reactions can lead to the formation of more stable, oxygenated products, including various quinones. For benzo[a]pyrene, the main degradation products identified from •OH-initiated oxidation include BaP-1,6-quinone, BaP-3,6-quinone, and BaP-6,12-quinone. acs.orgnih.gov

While specific kinetic data for this compound are scarce, the presence of methyl groups is expected to influence the reaction rates and the distribution of products compared to the parent benzo[a]pyrene. The electron-donating nature of the methyl groups may activate the aromatic ring, potentially increasing the rate of •OH radical attack.

Photochemical transformation, or photolysis, is another significant degradation route for PAHs. This process involves the absorption of solar radiation, particularly in the ultraviolet (UV) range, which can lead to the chemical breakdown of the molecule.

The efficiency of photolysis is highly dependent on the medium in which the PAH is present:

In Air: In the gas phase or adsorbed on atmospheric particles, benzo[a]pyrene can be degraded by light. epa.gov

In Water: Near the surface of water bodies, photolysis can contribute to the degradation of dissolved or suspended PAHs. epa.gov

In Solvents: The rate of photodegradation can vary significantly in different solvents. For instance, studies have shown that the degradation of benzo[a]pyrene is faster in dichloromethane and slower in methanol.

The photochemical process often involves the formation of reactive oxygen species, such as singlet oxygen (¹O₂), which can then react with the PAH. mdpi.com This can lead to the formation of endoperoxides, which can further transform into quinones. mdpi.com For benzo[a]pyrene, photochemical processes are known to produce various BaP-diones, such as the 1,6-, 3,6-, and 6,12-diones. ingentaconnect.com The specific products and degradation rates for this compound will be influenced by the position of the methyl groups on the aromatic structure.

In the atmosphere, high molecular weight PAHs like benzo[a]pyrene and its dimethylated derivatives exist predominantly adsorbed onto the surface of atmospheric particulate matter (PM), particularly fine particles (PM2.5). mdpi.com This association has significant implications for their atmospheric transport, lifetime, and degradation.

Transport: Adsorption onto particles allows for the long-range atmospheric transport of these compounds far from their original sources. mdpi.com

Protection from Degradation: The particle surface can protect the PAH molecule from direct photolysis and, to some extent, from gas-phase oxidants like the •OH radical. This can increase the atmospheric lifetime of the PAH compared to its gas-phase counterpart.

Surface Reactions: Conversely, the surface of the particulate matter can also act as a medium for heterogeneous reactions. PAHs adsorbed on particles can react with other atmospheric pollutants, such as ozone (O₃) and nitrogen oxides (NOₓ), leading to the formation of nitro-PAHs and other derivatives. ca.gov These reactions can be influenced by the composition of the particles and the presence of light.

The partitioning of this compound between the gas and particle phases is dependent on its volatility and ambient temperature, with a higher proportion found on particles in colder conditions. mdpi.com

Interactive Data Table: Key Degradation Products of Benzo[a]pyrene

Below is a summary of the major degradation products formed from the atmospheric transformation of the parent compound, benzo[a]pyrene.

Precursor CompoundDegradation PathwayMajor Products
Benzo[a]pyreneHydroxyl Radical (•OH) OxidationBaP-1,6-quinone, BaP-3,6-quinone, BaP-6,12-quinone
Benzo[a]pyrenePhotochemical TransformationBaP-1,6-dione, BaP-3,6-dione, BaP-6,12-dione

Biotic Transformation Mechanisms in Environmental Compartments

The biodegradation of this compound is a critical process for its removal from the environment. This is primarily carried out by a diverse range of microorganisms that utilize the compound as a source of carbon and energy.

Microbial degradation of PAHs is a key process in their environmental dissipation nih.gov. For alkylated PAHs, one of the primary metabolic routes involves the monooxygenation of the methyl groups nih.gov. The presence and position of alkyl substituents can influence the rate and pathway of degradation compared to the parent PAH nih.gov.

Bacteria, in particular, are known for their ability to degrade a wide array of PAHs. The initial step in the bacterial degradation of PAHs is often catalyzed by multicomponent dioxygenase enzymes, which introduce two hydroxyl groups to the aromatic ring, forming a cis-dihydrodiol researchgate.net. This is a common mechanism observed in the degradation of benzo[a]pyrene by various bacteria, including Mycobacterium species nih.govresearchgate.net. Following the initial dihydroxylation, the dihydrodiol is then rearomatized to a diol, which can undergo ring cleavage.

The degradation of benzo[a]pyrene, a structural analog of this compound, by Mycobacterium vanbaalenii PYR-1 involves initial oxidation at multiple positions, leading to the formation of various dihydrodiols nih.gov. Fungi are also capable of metabolizing benzo[a]pyrene, producing a range of metabolites including diols, quinones, and phenols researchgate.net.

A variety of enzymes are responsible for the intricate process of PAH biodegradation. The key enzymes involved in the initial attack on the aromatic structure are dioxygenases and monooxygenases researchgate.net.

Dioxygenases are multi-component enzyme systems that catalyze the incorporation of both atoms of molecular oxygen into the aromatic ring, leading to the formation of cis-dihydrodiols researchgate.net. These enzymes are crucial for initiating the degradation cascade in many PAH-degrading bacteria nih.gov. For instance, the degradation of pyrene (B120774) by Mycobacterium sp. strain KMS involves an aromatic-ring-hydroxylating dioxygenase that oxidizes pyrene to cis-4,5-pyrene-dihydrodiol nih.gov.

Monooxygenases , such as cytochrome P450 enzymes, introduce a single oxygen atom into the PAH molecule, typically forming an epoxide researchgate.netmdpi.com. These epoxides can then be hydrolyzed by epoxide hydrolases to form trans-dihydrodiols nih.gov. In the case of alkylated PAHs, monooxygenation of the methyl substituent is a significant degradation pathway nih.gov.

Subsequent enzymatic reactions involve dehydrogenases , which convert dihydrodiols to catechols, and dioxygenases that cleave the aromatic ring, leading to intermediates that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle nih.gov.

The table below details the key enzymes and their roles in the degradation of PAHs.

Enzyme ClassFunctionSubstrate (Example)Product (Example)
DioxygenaseInitial ring hydroxylationBenzo[a]pyrenecis-dihydrodiol
Monooxygenase (e.g., Cytochrome P450)Ring epoxidation or methyl group hydroxylationBenzo[a]pyrene, Alkylated PAHsEpoxide, Hydroxymethyl-PAH
Epoxide HydrolaseHydrolysis of epoxidesEpoxidetrans-dihydrodiol
Dihydrodiol DehydrogenaseRearomatization of dihydrodiolscis-dihydrodiolCatechol
Ring-cleavage DioxygenaseCleavage of the aromatic ringCatecholAliphatic acids

This table summarizes the functions of key enzymes involved in the degradation of PAHs, which are presumed to be involved in the breakdown of this compound.

Molecular Interactions and Mechanistic Biochemistry

Molecular Interactions with Xenobiotic Receptors and Regulatory Systems

Specific data on the binding affinity of 1,2-Dimethylbenzo[a]pyrene to the Aryl Hydrocarbon Receptor (AhR) is not available in the searched scientific literature. Research on benzo[a]pyrene (B130552) and other PAHs indicates that upon entering a cell, these compounds can act as ligands for the AhR, a ligand-activated transcription factor. This binding event typically causes the AhR to translocate to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT) protein nih.gov. This complex then binds to specific DNA sequences, leading to the transcription of various genes, including those involved in xenobiotic metabolism nih.govnih.gov. However, the specific dynamics and activation mechanisms for this compound have not been documented.

Detailed information regarding the modulation of specific intracellular signaling pathways by this compound is not available. Generally, AhR activation can influence a variety of signaling cascades beyond xenobiotic metabolism, impacting processes like cell proliferation, differentiation, and apoptosis nih.govmdpi.com. However, the unique cellular responses and pathway modulations initiated by this compound remain uninvestigated.

Enzymatic Metabolism and Biotransformation Pathways of Benzo[a]pyrene Derivatives

The specific Cytochrome P450 (CYP) enzymes involved in the oxidation of this compound have not been identified. The metabolism of the parent compound, benzo[a]pyrene, is known to be mediated by several CYP enzymes, with CYP1A1 being particularly active nih.govnih.gov. This metabolic process is a critical step in the bioactivation of PAHs to potentially reactive intermediates nih.gov. The influence of the 1,2-dimethyl substitution on the rate and profile of CYP-mediated oxidation is currently unknown.

There is no available data describing the regioselective hydroxylation and epoxidation of this compound. The positions at which CYP enzymes introduce hydroxyl and epoxide groups are crucial for determining the subsequent metabolic fate and potential biological activity of the compound. For benzo[a]pyrene, metabolism often occurs at the 7,8 and 9,10 positions, but how the methyl groups at the 1 and 2 positions would direct this metabolism is a subject that requires experimental investigation.

Cytochrome P450 (CYP) Mediated Oxidation Mechanisms

Formation of Reactive Intermediates (e.g., Dihydrodiol Epoxides, Quinones)

The metabolic activation of PAHs is a multi-step process primarily mediated by the cytochrome P450 monooxygenase system. For a compound like this compound, this process is expected to initiate with the oxidation of the aromatic ring to form an epoxide. This initial epoxide can then be hydrolyzed by epoxide hydrolase to a trans-dihydrodiol. Subsequent epoxidation of this dihydrodiol, particularly in the "bay region" of the molecule, results in the formation of a dihydrodiol epoxide. These dihydrodiol epoxides are widely recognized as the ultimate carcinogenic metabolites of many PAHs because their strained epoxide ring is highly susceptible to nucleophilic attack by cellular macromolecules. researchgate.netresearchgate.net

In addition to the dihydrodiol epoxide pathway, the metabolism of PAHs can also generate other reactive species, such as quinones. These can be formed through the oxidation of phenols, which are also primary metabolites. Quinones can exert toxicity through various mechanisms, including the generation of reactive oxygen species (ROS) via redox cycling, leading to oxidative stress and cellular damage.

Based on studies of related compounds like benzo[a]pyrene, the metabolic activation of this compound would likely follow these established pathways. wur.nl The presence and position of the methyl groups on the aromatic ring can influence the rate and regioselectivity of these enzymatic reactions, potentially affecting the balance between detoxification and activation pathways.

Conjugation Reactions and Elimination Pathways

To facilitate the excretion of foreign compounds, organisms employ Phase II metabolic enzymes that conjugate the parent compound or its Phase I metabolites with endogenous hydrophilic molecules. For metabolites of this compound, such as phenols and dihydrodiols, the primary conjugation reactions are expected to be glucuronidation and sulfation. nih.govsemanticscholar.org

Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the addition of a glucuronic acid moiety to the metabolite. Sulfation, mediated by sulfotransferases (SULTs), involves the addition of a sulfonate group. These conjugation reactions significantly increase the water solubility of the metabolites, thereby facilitating their elimination from the body via urine or bile. nih.gov

Comparative In Vitro and In Vivo Metabolic Profiling Using Model Organisms

The metabolism of PAHs can vary significantly between different species, and even between different tissues within the same organism. These differences are often attributed to variations in the expression and activity of metabolic enzymes. In vitro systems, such as liver microsomes or cultured cells, are valuable tools for elucidating the metabolic pathways of compounds like this compound. nih.gov In vivo studies in model organisms, such as rodents, provide a more comprehensive picture of the absorption, distribution, metabolism, and excretion (ADME) of the compound in a whole biological system.

For instance, comparative studies with benzo[a]pyrene and DMBA have revealed species-specific differences in the formation of DNA adducts in rat and human mammary cells, highlighting the importance of using relevant models in toxicological assessments. nih.gov The metabolism of these compounds has also been studied in various fish cell lines, which can exhibit different metabolic profiles compared to mammalian cells. nih.gov

Mechanisms of Molecular Adduct Formation

The genotoxicity of many PAHs is a direct consequence of the covalent binding of their reactive metabolites to cellular macromolecules, particularly DNA.

Covalent Adduct Formation with Biological Macromolecules (e.g., DNA, Proteins)

The electrophilic dihydrodiol epoxides, being the ultimate carcinogenic metabolites, are the primary agents responsible for forming covalent adducts with DNA. These reactive epoxides can attack the nucleophilic centers in DNA bases, with a particular preference for the exocyclic amino groups of guanine and adenine. researchgate.net The formation of these bulky DNA adducts can distort the DNA helix, leading to errors during DNA replication and transcription, which can ultimately result in mutations and the initiation of cancer. nih.gov

In addition to DNA, reactive metabolites of PAHs can also form adducts with proteins. While the biological consequences of protein adducts are less understood than those of DNA adducts, they can potentially alter protein function and serve as biomarkers of exposure.

The characterization of DNA adducts is often performed using sensitive analytical techniques such as mass spectrometry. nih.govfrontiersin.org For benzo[a]pyrene, specific adducts, such as the one formed between its diol epoxide and the N2 position of deoxyguanosine, have been extensively characterized. researchgate.net It is highly probable that the reactive metabolites of this compound would form similar covalent adducts with DNA and proteins.

Stereochemical Determinants of Adduct Structure and Reactivity

The formation of dihydrodiol epoxides and their subsequent reaction with DNA are highly stereoselective processes. The enzymes involved in the metabolism of PAHs often produce specific stereoisomers of the dihydrodiol and dihydrodiol epoxide metabolites. Furthermore, the reaction of a specific stereoisomer of a dihydrodiol epoxide with DNA can lead to the formation of adducts with distinct stereochemistry.

The stereochemistry of the DNA adduct can have a profound impact on its biological consequences. For example, different stereoisomers of benzo[a]pyrene dihydrodiol epoxide-DNA adducts have been shown to have different effects on DNA conformation and are repaired with varying efficiencies by the cellular DNA repair machinery. Studies with 7,12-dimethylbenz[a]anthracene (B13559) have also demonstrated that the stereoselectivity of metabolic activation can be influenced by other compounds, leading to alterations in the profile of DNA adducts formed. nih.gov

The specific three-dimensional structure of a this compound-DNA adduct, determined by the stereochemistry of both the hydrocarbon metabolite and the site of attachment on the DNA base, would therefore be a critical factor in its genotoxic potential.

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Separation and Quantification of 1,2-Dimethylbenzo[a]pyrene

Chromatographic methods are fundamental to the analysis of this compound, enabling its separation from a host of other PAHs and interfering compounds present in environmental and biological samples. The choice between liquid and gas chromatography depends on the sample matrix, the required sensitivity, and the specific analytical goals.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of PAHs. For methylated PAHs like this compound, reversed-phase HPLC with a C18 column is commonly employed. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase, typically a gradient of water and acetonitrile or methanol.

Key Research Findings:

The elution order of PAHs in reversed-phase HPLC is generally related to their hydrophobicity; however, the position of methyl groups can influence retention times, making the separation of isomers challenging.

Fluorescence and ultraviolet-visible (UV-Vis) detectors are frequently coupled with HPLC for the detection of PAHs due to their native fluorescence and strong UV absorbance. mdpi.com

For complex mixtures, collecting HPLC fractions followed by analysis with a more specific technique can be necessary to unambiguously identify co-eluting compounds. mdpi.com

ParameterTypical Condition for Methylated PAH Analysis
ColumnReversed-phase C18 (e.g., 250 mm length, 4.6 mm ID, 5 µm particle size)
Mobile PhaseGradient of Acetonitrile and Water
DetectorFluorescence (FLD) or UV-Vis Diode Array (DAD)
Flow Rate~1.0 mL/min

Gas Chromatography (GC) Coupled with Selective Detectors

Gas Chromatography (GC) offers high resolution for the separation of volatile and semi-volatile compounds like this compound. When coupled with a mass spectrometer (MS), GC-MS provides a powerful tool for both separation and identification. solubilityofthings.com

Key Research Findings:

Capillary columns with nonpolar or semi-polar stationary phases are effective for separating PAH isomers. future4200.com

GC coupled with tandem mass spectrometry (GC-MS/MS) enhances selectivity and sensitivity, which is particularly useful for analyzing trace levels of this compound in complex matrices like air particulate matter. nih.govresearchgate.netuctm.edu

The instrumental limit of detection (LOD) for methyl-PAHs using GC-MS/MS can be in the range of 0.06-0.3 pg/µL. nih.govresearchgate.net

ParameterTypical Condition for Methylated PAH Analysis
ColumnCapillary column (e.g., 30 m length, 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl polysiloxane phase
Carrier GasHelium
InjectorSplitless mode
DetectorMass Spectrometer (MS) or Flame Ionization Detector (FID)

Spectrometric Methods for Structural Elucidation and Quantitative Analysis

Spectrometric methods are indispensable for confirming the identity of this compound and for its quantitative analysis. These techniques provide information about the molecular weight, elemental composition, and specific structural features of the molecule and its metabolites.

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Metabolite Identification

Mass spectrometry, particularly when coupled with a chromatographic separation technique, is a cornerstone for the identification of this compound and its metabolites. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent ion and its fragments.

Key Research Findings:

Tandem MS (MS/MS) is a powerful tool for structural elucidation, where a specific ion is selected and fragmented to produce a characteristic fragmentation pattern that can be used to identify the compound and its metabolites.

The fragmentation patterns of methylated PAHs in MS can help in determining the position of the methyl groups, although this can be complex.

Studies on related compounds like 7,12-dimethylbenz[a]anthracene (B13559) have shown that MS and MS/MS are critical in identifying metabolites such as dihydrodiols and hydroxymethyl derivatives. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Compound Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Key Research Findings:

The chemical shifts and coupling constants in the ¹H NMR spectrum of a methylated PAH can confirm the positions of the methyl groups on the aromatic ring system. sfasu.edu

Two-dimensional NMR techniques, such as COSY and HMBC, can be used to establish the connectivity between protons and carbons, providing unambiguous structural assignments.

NMR has been used to characterize metabolites of related PAHs, providing insights into the stereochemistry of the metabolic products. nih.gov

TechniqueInformation Obtained
¹H NMRProvides information on the number, environment, and connectivity of protons.
¹³C NMRProvides information on the number and chemical environment of carbon atoms.
2D NMR (e.g., COSY, HMBC)Elucidates the connectivity between protons and carbons for unambiguous structure determination.

UV/Visible and Fluorescence Spectroscopy for Aromatic Compound Characterization

The extensive π-conjugated system of this compound gives rise to characteristic absorption and emission spectra, which are useful for its detection and quantification.

Key Research Findings:

PAHs exhibit strong and structured absorption bands in the UV-visible region, which are useful for their detection in HPLC. mdpi.com

Fluorescence spectroscopy is a highly sensitive detection method for many PAHs, including their methylated derivatives. mdpi.com The excitation and emission wavelengths are characteristic of the specific aromatic system.

The fluorescence spectra of PAHs can be influenced by the solvent and the presence of substituents on the aromatic rings.

Spectroscopic TechniqueTypical ApplicationInformation Provided
UV/Visible SpectroscopyDetection in HPLCCharacteristic absorption maxima related to the aromatic system.
Fluorescence SpectroscopyHighly sensitive detection in HPLC and other assaysCharacteristic excitation and emission maxima.

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of this compound. ajrconline.orgnih.govlongdom.org These approaches provide comprehensive chemical information by separating the analyte from complex mixtures before its identification and quantification. ajrconline.orglongdom.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile compounds like polycyclic aromatic hydrocarbons (PAHs). longdom.orgresearchgate.net In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a chromatographic column. researchgate.net The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint. nih.gov This technique offers high resolution, sensitivity, and selectivity. diva-portal.org The development of modified ion sources and specialized GC columns has enhanced the separation and quantification of numerous PAHs, including isomeric compounds. nih.gov For instance, optimized GC-MS/MS (tandem mass spectrometry) methods allow for the quantitative analysis of a wide range of PAHs with low detection limits, often in the picogram range. nih.govhpst.cz

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique, particularly useful for less volatile or thermally unstable compounds. longdom.org LC-MS combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis of mass spectrometry. ajrconline.orglongdom.org This technique is highly versatile, accommodating various ionization methods to suit different analytes. nemc.us For PAHs, LC is often combined with fluorescence detection (FLD) and tandem mass spectrometry (MS/MS), which provides high selectivity and sensitivity for complex environmental and biological samples. sciex.com The use of hybrid triple quadrupole linear ion trap mass spectrometers in Multiple Reaction Monitoring (MRM) mode allows for both the quantification and identification of analytes in a single run. sciex.com LC-MS/MS is also crucial for analyzing PAH metabolites, which are often more polar than the parent compound. nih.gov

Table 1: Comparison of Hyphenated Techniques for this compound Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation of volatile/semi-volatile compounds followed by mass-based detection. longdom.orgresearchgate.netSeparation of non-volatile/thermally labile compounds followed by mass-based detection. ajrconline.orglongdom.org
Sample Type Environmental samples (air, soil), biological matrices after derivatization.Biological fluids (plasma, urine), environmental water samples. nemc.usgcms.cz
Ionization Primarily Electron Ionization (EI). gcms.czElectrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). nemc.us
Sensitivity High, with detection limits often in the sub-picogram range. nih.govhpst.czHigh, with limits of detection in the ng/mL to pg/mL range. sciex.com
Selectivity Excellent, especially with tandem MS (MS/MS) for complex mixtures. nih.govExcellent, particularly when using MS/MS for specific metabolite tracking. sciex.com
Advantages High resolving power for isomers, extensive spectral libraries for identification. diva-portal.orgSuitable for polar metabolites, direct injection of aqueous samples is possible. nemc.us
Limitations Requires analytes to be thermally stable and volatile; derivatization may be needed. researchgate.netMatrix effects can suppress ion signals; less resolving power for some isomers compared to GC.

Development of Bioanalytical Assays for Trace Metabolite Detection

The biotransformation of this compound results in the formation of various metabolites, which are often present at trace levels in biological matrices like plasma, urine, and tissues. gcms.cz The development of sensitive and specific bioanalytical assays is critical for understanding the metabolic activation and detoxification pathways of this compound. These assays are pivotal for identifying biomarkers of exposure and effect.

The analytical strategies for detecting trace metabolites of dimethylated PAHs often parallel those developed for other well-studied carcinogens like benzo[a]pyrene (B130552) (BaP) and 7,12-dimethylbenz[a]anthracene (DMBA). pnas.orgnih.gov Research on DMBA, a structurally similar compound, has shown that its metabolism can lead to the formation of diol epoxides, which are highly reactive and mutagenic. nih.gov Identifying these transient and low-concentration metabolites requires sophisticated analytical approaches.

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometric detection is a common method for separating and identifying PAH metabolites. nih.govresearchgate.net For instance, studies on BaP metabolism utilize HPLC to separate a range of metabolites, including dihydrodiols, phenols, and quinones, from biological samples. nih.gov The identification of these metabolites often involves comparing their chromatographic retention times and spectral properties to those of authentic standards. asm.org

To enhance sensitivity and specificity for trace analysis, LC-MS/MS is frequently employed. This technique allows for the selective detection of specific metabolite ions in a complex biological background. nih.gov For example, a method for analyzing BaP and its metabolites in plasma and urine uses a combination of liquid-liquid extraction, derivatization, and GC/Q-TOF (quadrupole time-of-flight) mass spectrometry, which provides high mass accuracy for confident identification. gcms.cz Similarly, ultra-performance liquid chromatography (UPLC) coupled with accelerator mass spectrometry (AMS) has been used to trace [14C]-labeled BaP and its metabolites in human plasma at environmentally relevant concentrations, demonstrating extensive metabolism even at very low doses. nih.gov

The development of such assays for this compound would likely involve:

Sample Preparation: Efficient extraction of metabolites from biological matrices using techniques like liquid-liquid extraction or solid-phase extraction (SPE).

Chromatographic Separation: Optimized reversed-phase HPLC or UPLC methods to separate the parent compound from its various polar metabolites. nih.gov

Sensitive Detection: Use of tandem mass spectrometry (MS/MS) for selective and sensitive quantification of target metabolites. sciex.comnih.gov

Table 2: Key Methodologies in Bioanalytical Assays for PAH Metabolite Detection

MethodologyApplicationKey Findings & Relevance for this compound
HPLC with Fluorescence Detection Separation and detection of BaP metabolites in microsomal incubations and biological samples. nih.govresearchgate.netEnables separation of various metabolite classes (diols, phenols). Provides a foundational method for profiling this compound metabolites.
GC-MS/MS Analysis of PAHs in herbal medicines after extensive sample cleanup. nih.govHigh sensitivity and specificity for parent PAHs; could be adapted for less polar metabolites of this compound after derivatization.
LC-MS/MS (Triple Quadrupole) Quantification of BaP-DNA adducts in biological samples and analysis of TCKIs and their metabolites. nih.govresearchgate.netThe gold standard for quantitative bioanalysis due to high selectivity (MRM mode) and sensitivity. Essential for detecting trace levels of specific this compound metabolites.
UPLC-Accelerator Mass Spectrometry (AMS) Tracing [14C]-labeled BaP and its metabolites in human plasma after micro-dosing. nih.govUnparalleled sensitivity for detecting metabolites at extremely low, environmentally relevant concentrations. A potential tool for human metabolism studies of this compound.
Cell-Mediated Mutagenesis Assays Identification of mutagenic metabolites of DMBA and BaP by testing their effects on mammalian cells. pnas.orgnih.govA bioassay approach to screen for biologically active metabolites of this compound, guiding the chemical identification of key reactive intermediates.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and the energetics of chemical reactions, which are key to predicting a molecule's reactivity.

Density Functional Theory (DFT) Applications to PAH Systems

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly useful for studying large systems like PAHs. DFT calculations can be employed to predict the formation mechanism of benzo[a]pyrene (B130552) from smaller precursors like chrysene (B1668918) and benz[a]anthracene through processes such as methyl addition/cyclization. nih.govmdpi.com For methylated PAHs, DFT helps in determining optimized structures and heats of formation. scirp.org The stability and reactivity of these compounds are influenced by the position of the methyl groups on the aromatic core. Theoretical calculations on related pyrene (B120774) derivatives have shown that the introduction of different functional groups can significantly alter the energy levels and light absorption properties, which is consistent with DFT results. rsc.orgnih.gov

Molecular Orbital Theory in Understanding Chemical Reactivity

Molecular Orbital (MO) theory provides a framework for understanding the chemical reactivity of molecules based on the distribution and energy of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are critical in predicting how a molecule will interact with other chemical species. For aromatic systems like pyrene, the parent structure of 1,2-Dimethylbenzo[a]pyrene, the molecular orbitals are delocalized across the fused ring system. The specific placement of methyl groups, as in the 1,2-positions, can be expected to subtly modify the energy and localization of these frontier orbitals, thereby influencing the molecule's reactivity profile.

Molecular Docking and Dynamics Simulations of Receptor-Ligand Interactions

To understand the biological activity of a compound like this compound, it is crucial to study its interactions with biological macromolecules, such as receptors. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools for this purpose.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For many PAHs, a key target is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the metabolism of xenobiotics. researchgate.net Docking studies with the parent compound, benzo[a]pyrene, have been performed to understand its binding within the AhR ligand-binding domain. nih.gov The binding affinity is a critical factor in the activation of the AhR pathway. nih.gov

Following docking, molecular dynamics simulations can be used to study the stability and conformational changes of the ligand-receptor complex over time. These simulations provide a dynamic picture of the interaction, revealing how the ligand and receptor adapt to each other and the role of solvent molecules. Such studies have been conducted for benzo[a]pyrene, though specific simulations for the 1,2-dimethyl derivative are not widely documented. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of untested chemicals and for understanding which molecular features are important for a specific biological effect.

Development and Validation of Predictive Models based on Topological Descriptors

QSAR studies on PAHs often utilize a variety of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. Topological descriptors, derived from the graph representation of a molecule, are particularly useful as they capture information about size, shape, and branching. nih.gov QSAR models have been developed to predict various toxic endpoints for PAHs, including carcinogenicity and mutagenicity, using topological and other descriptors. nih.govresearchgate.netresearchgate.net A study on methylated PAHs specifically used topological descriptors derived from distance matrices to successfully predict their carcinogenic activity. researchgate.net

The table below lists some common topological descriptors used in QSAR studies of PAHs.

Descriptor CategoryExample DescriptorsInformation Encoded
Constitutional Molecular Weight, Number of RingsBasic molecular composition and size
Topological Wiener Index, Randić IndexMolecular branching and connectivity
Geometric Molecular Surface Area, Molecular Volume3D shape and size of the molecule
Quantum-Chemical HOMO/LUMO Energies, Dipole MomentElectronic properties and reactivity

Correlation of Molecular Descriptors with AhR Activity and Conformational Space

The activity of a PAH is influenced by its ability to adopt a conformation that is favorable for binding to the AhR. nih.gov Molecular descriptors that capture electronic properties, such as polarizability and electronegativity, have been shown to be important in models predicting AhR activity. nih.gov While specific QSAR models focusing solely on this compound are not prominent in the literature, general models for methylated PAHs suggest that the position and number of methyl groups significantly impact their biological activity, which is rationalized through changes in their molecular descriptors. researchgate.net

Environmental Distribution and Transport Dynamics of Methylated Benzo a Pyrene Derivatives

Source Apportionment and Diagnostic Ratios for Methylated PAHs in Complex Mixtures

Further research and environmental monitoring focused specifically on the isomers of dimethylbenzo[a]pyrene are needed to fill this knowledge gap.

Future Research Directions and Methodological Innovations in 1,2 Dimethylbenzo a Pyrene Studies

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

The accurate detection and quantification of 1,2-Dimethylbenzo[a]pyrene in complex environmental matrices is often hindered by the presence of numerous isomeric and isobaric compounds. Future research must focus on developing and refining analytical techniques that offer superior resolution and sensitivity to unambiguously identify this specific compound.

A primary challenge lies in chromatographically separating this compound from other alkylated PAHs. nih.govresearchgate.net Conventional gas chromatography-mass spectrometry (GC-MS) may not provide sufficient resolution for these complex mixtures. nih.gov Comprehensive two-dimensional gas chromatography (GC×GC) emerges as a powerful future direction, offering significantly enhanced separation capabilities for complex hydrocarbon mixtures. dlr.de This technique can resolve isomers that co-elute in single-dimension chromatography, which is crucial for the specific analysis of this compound. researchgate.net

Furthermore, advancements in mass spectrometry are critical. High-resolution mass spectrometry (HRMS), such as that using Orbitrap technology, provides accurate mass measurements that can help differentiate between compounds with the same nominal mass but different elemental compositions. youtube.commdpi.com Coupling GC×GC with high-resolution time-of-flight mass spectrometry (TOF-MS) represents a state-of-the-art approach for the detailed characterization of alkylated PAH profiles.

For enhanced sensitivity, particularly in biological and water samples, techniques like laser-induced fluorescence (LIF) offer promising avenues. itrcweb.orgnih.gov LIF is highly sensitive for fluorescent molecules like PAHs and can be tailored to specific excitation and emission wavelengths. itrcweb.orghalide-crylink.com Future innovations could involve coupling LIF with micro-extraction techniques, such as solid-phase microextraction (SPME), for in-situ measurements in environmental systems, allowing for rapid and field-portable analysis. nih.gov

Table 1: Comparison of Advanced Analytical Techniques for this compound Analysis
TechniquePrincipleAdvantage for this compound AnalysisFuture Development Focus
Comprehensive Two-Dimensional Gas Chromatography (GC×GC-MS)Utilizes two columns with different stationary phases for enhanced separation of complex mixtures prior to mass analysis. dlr.deSuperior resolution of isomers, enabling separation of this compound from other dimethylated and alkylated PAHs. researchgate.netDevelopment of new column phase combinations optimized for alkylated PAH isomer groups.
High-Resolution Mass Spectrometry (HRMS)Measures mass-to-charge ratio with very high accuracy, allowing for the determination of elemental formulas. mdpi.comProvides high confidence in identification by differentiating this compound from isobaric interferences. youtube.comIntegration with advanced separation techniques like GCxGC and development of extensive mass spectral libraries for alkylated PAHs.
Laser-Induced Fluorescence (LIF)Uses a laser to excite fluorescent molecules, which then emit light at a longer wavelength for highly sensitive detection. itrcweb.orgExtremely low detection limits, suitable for trace-level analysis in water or biological fluids. halide-crylink.comnih.govDevelopment of portable field instruments and coupling with in-situ sampling methods like SPME.
Online SPE-LC-MS/MSAutomated solid-phase extraction (SPE) coupled directly to liquid chromatography (LC) and tandem mass spectrometry (MS/MS). labrulez.comHigh-throughput, fully automated analysis of water samples with minimal solvent use and low detection limits. labrulez.comOptimization of SPE sorbents and LC stationary phases for broader ranges of alkylated PAHs.

Integration of Advanced Computational Approaches for Predictive Modeling of Complex Biological and Environmental Systems

Computational toxicology offers a powerful, cost-effective, and ethically sound alternative to extensive animal testing for assessing the risks of compounds like this compound. nih.gov Future research should increasingly integrate advanced computational models to predict the toxicokinetics, toxicodynamics, and carcinogenic potential of this specific methylated PAH.

Quantitative Structure-Activity Relationship (QSAR) models are essential for predicting the biological activity of chemicals based on their molecular structure. Studies have shown that QSAR models can be developed to predict the carcinogenic potency of methylated PAHs. researchgate.net Future work should focus on creating highly specific QSARs for dimethylated benzo[a]pyrenes by incorporating advanced molecular descriptors that can account for the influence of methyl group position on toxicity.

Physiologically Based Pharmacokinetic (PBK) modeling is another critical area. PBK models simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. While PBK models exist for the parent compound, benzo[a]pyrene (B130552), they need to be adapted for this compound. nih.govresearchgate.net This requires generating specific in vitro metabolic data to parameterize the model, which can then predict internal tissue concentrations and metabolite formation, providing a crucial link between external exposure and internal dose at the target site. nih.gov

Furthermore, in silico metabolite prediction tools are becoming increasingly sophisticated. frontiersin.orgfrontiersin.org These tools can forecast the likely metabolic products of this compound, helping to identify potentially reactive metabolites responsible for its toxicity. confex.com This predictive capability can guide analytical chemists in searching for previously unknown metabolites in biological samples and help toxicologists prioritize pathways for further investigation.

Table 2: Advanced Computational Approaches for this compound Studies
Computational ApproachObjectiveSpecific Application to this compoundKey Data Requirements
Quantitative Structure-Activity Relationship (QSAR)Predict toxicity (e.g., carcinogenicity, mutagenicity) based on molecular structure. researchgate.netEstimate the carcinogenic potency relative to other PAHs and determine how methyl group placement influences toxicity.A training set of related methylated PAHs with known toxicity data; calculated molecular descriptors. researchgate.net
Physiologically Based Pharmacokinetic (PBK) ModelingSimulate the ADME of the compound to predict internal dose concentrations in various tissues. nih.govPredict concentrations of this compound and its metabolites in target organs like the lung or mammary gland. nih.govPhysicochemical properties, partition coefficients, and in vitro metabolic rates (Vmax, Km). researchgate.net
In Silico Metabolite PredictionIdentify potential biotransformation products formed by metabolic enzymes. frontiersin.orgPredict the formation of reactive diol epoxides or other toxic metabolites to guide toxicological and analytical studies. confex.comThe chemical structure of this compound; databases of known biotransformation reactions. frontiersin.org
Molecular DockingSimulate the interaction of a ligand (e.g., 1,2-DMBaP metabolite) with a biological target (e.g., receptor, enzyme).Investigate binding affinity to receptors like the Aryl Hydrocarbon Receptor (AhR) or interactions with DNA. nih.gov3D structures of the ligand and the biological target protein or DNA.

Exploration of Integrated Omics Approaches in Environmental Systems Biology Research

To understand the complex biological responses to this compound exposure, a systems biology approach is necessary. This involves integrating high-throughput "omics" technologies to create a holistic view of the molecular perturbations that lead to adverse outcomes. nih.gov While much of this work has focused on benzo[a]pyrene, these approaches are directly applicable and represent a vital future direction for research on its methylated derivatives. nih.gov

Transcriptomics , the study of gene expression, can reveal the cellular pathways affected by this compound. RNA-sequencing (RNA-seq) can identify entire networks of genes that are up- or down-regulated following exposure, providing insights into mechanisms like DNA damage response, cell cycle dysregulation, and oxidative stress. nih.govnih.gov

Metabolomics , the analysis of small molecule metabolites, provides a functional readout of the cellular state. Exposure to PAHs can cause significant shifts in metabolic pathways, such as energy metabolism and glutathione (B108866) metabolism. nih.gov Investigating the specific metabolic fingerprint of this compound exposure can identify novel biomarkers of effect and uncover key metabolic rewiring events associated with its toxicity. nih.gov

Proteomics and genomics can provide further layers of information on protein expression changes and genetic susceptibility, respectively. An integrated multi-omics approach, combining data from transcriptomics, metabolomics, and proteomics, can build comprehensive models of the toxicity pathways. nih.govresearchgate.net This systems-level understanding is crucial for identifying key molecular initiating events and predicting the progression from exposure to disease, which is essential for developing more effective risk assessment strategies for this compound.

Table 3: Application of Omics Technologies in this compound Research
Omics FieldFocus of StudyPotential Insights for this compoundKey Technologies
TranscriptomicsAnalysis of global gene expression (mRNA).Identify dysregulated signaling pathways (e.g., AhR signaling, p53 pathway) and gene networks involved in carcinogenesis. nih.govRNA-Sequencing (RNA-Seq), Microarrays.
MetabolomicsComprehensive analysis of endogenous and exogenous metabolites.Reveal alterations in key metabolic pathways (e.g., energy, amino acid, lipid metabolism) and identify biomarkers of exposure and effect. nih.govMass Spectrometry (GC-MS, LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.
ProteomicsLarge-scale study of proteins, their structures, and functions.Identify changes in protein expression related to cellular stress, enzyme activity (e.g., CYPs), and structural damage.Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Genomics / EpigenomicsAnalysis of DNA sequence, structure, and epigenetic modifications (e.g., DNA methylation).Identify genetic predispositions to toxicity and understand how 1,2-DMBaP may induce epigenetic changes that contribute to long-term health effects. nih.govDNA Sequencing, Bisulfite Sequencing.

Q & A

Q. What synthetic methodologies are recommended for producing high-purity 1,2-Dimethylbenzo[a]pyrene, and what are the critical reaction conditions?

The synthesis of this compound (CAS 16757-85-0) can be inferred from analogous polycyclic aromatic hydrocarbon (PAH) derivatization strategies. A common approach involves cyclization of dihydroxy precursors followed by dehydrogenation, as seen in benzo[a]pyrene synthesis . For dimethylated derivatives, methyl groups are typically introduced via Friedel-Crafts alkylation or using methyl-substituted precursors in Diels-Alder reactions . Key considerations include:

  • Use of anhydrous conditions to prevent side reactions.
  • Purification via HPLC or column chromatography to isolate isomers, given the structural similarity of PAH derivatives .
  • Validation of purity using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Q. How can researchers ensure accurate quantification of this compound in environmental samples?

Analytical challenges arise due to co-elution with structurally similar PAHs. Methodological recommendations include:

  • Employing high-performance liquid chromatography (HPLC) with reverse-phase C18 columns and fluorescence detection for enhanced specificity .
  • Using deuterated internal standards (e.g., acenaphthene-d10) to correct for matrix effects, as demonstrated in environmental PAH analysis .
  • Cross-validating results with gas chromatography-mass spectrometry (GC-MS) to resolve ambiguities in peak identification .

Q. What are the current data gaps in toxicity assessments for this compound, and how can researchers address them?

Existing toxicity data for benzo[a]pyrene (e.g., IRIS assessments) cannot be directly extrapolated to its dimethylated derivatives due to potential differences in metabolic activation and DNA adduct formation . Critical gaps include:

  • Limited in vivo carcinogenicity studies specific to this compound.
  • Absence of ecotoxicological data for aquatic invertebrates (e.g., Daphnia spp.). Researchers should prioritize:
  • Comparative metabolomic studies to identify unique bioactivation pathways.
  • Dose-response experiments in multiple species to establish threshold effects .

Advanced Research Questions

Q. How does the positional isomerism of methyl groups influence the carcinogenic potential of benzo[a]pyrene derivatives?

Methyl group placement significantly alters carcinogenicity. For example, 7,12-Dimethylbenzo[a]anthracene is a potent carcinogen, while other isomers show weaker activity . For this compound:

  • The bay-region methylation may enhance electrophilic reactivity, increasing DNA adduct formation.
  • Comparative molecular docking studies can predict binding affinity to aryl hydrocarbon receptor (AhR) and cytochrome P450 enzymes.
  • In vitro assays (e.g., Ames test with metabolic activation) should be conducted to assess mutagenic potential relative to parent compounds .

Q. What adaptations are required to develop physiologically based pharmacokinetic (PBPK) models for this compound?

Existing PBPK models for benzo[a]pyrene require adjustments for dimethylated derivatives:

  • Modify partition coefficients to account for increased lipophilicity from methyl groups.
  • Incorporate tissue-specific metabolic rates using in vitro hepatocyte assays .
  • Validate models with in vivo data on absorption, distribution, and excretion in rodent studies.

Q. How should researchers address contradictions between in vitro and in vivo genotoxicity data for this compound?

Discrepancies may arise from differences in metabolic competence or repair mechanisms. Methodological solutions include:

  • Using humanized mouse models to bridge in vitro and in vivo results.
  • Applying omics technologies (e.g., transcriptomics) to identify biomarkers of exposure and effect .
  • Conducting meta-analyses of existing PAH data to identify confounding factors (e.g., synergistic effects with other pollutants) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.